3,4-difluoro-N-(5-hydroxy-3-phenylpentyl)benzamide
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Overview
Description
. Its molecular structure consists of a benzamide core with difluoro and hydroxyphenylpentyl substituents, which contribute to its distinctive properties.
Preparation Methods
The synthesis of 3,4-difluoro-N-(5-hydroxy-3-phenylpentyl)benzamide involves several steps, typically starting with the preparation of the benzamide core. The synthetic route often includes the following steps:
Formation of the Benzamide Core: This step involves the reaction of a suitable benzoyl chloride with an amine to form the benzamide.
Introduction of Difluoro Substituents: The difluoro groups are introduced through a halogenation reaction, typically using reagents such as fluorine gas or a fluorinating agent.
Attachment of the Hydroxyphenylpentyl Group: This step involves the reaction of the benzamide with a hydroxyphenylpentyl derivative under appropriate conditions to form the final compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
3,4-difluoro-N-(5-hydroxy-3-phenylpentyl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The benzamide core can be reduced to form an amine derivative.
Substitution: The difluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles such as sodium methoxide. Major products formed from these reactions include ketone, aldehyde, amine, and substituted derivatives.
Scientific Research Applications
3,4-difluoro-N-(5-hydroxy-3-phenylpentyl)benzamide has diverse applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is used to study drug interactions and molecular biology processes.
Medicine: It has potential therapeutic applications, including as a lead compound for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-difluoro-N-(5-hydroxy-3-phenylpentyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
3,4-difluoro-N-(5-hydroxy-3-phenylpentyl)benzamide can be compared with other similar compounds, such as:
N-(5-hydroxy-3-phenylpentyl)benzamide: Lacks the difluoro substituents, which may affect its reactivity and biological activity.
3,4-difluoro-N-(3-phenylpropyl)benzamide: Lacks the hydroxy group, which may influence its solubility and interaction with biological targets.
Properties
IUPAC Name |
3,4-difluoro-N-(5-hydroxy-3-phenylpentyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2NO2/c19-16-7-6-15(12-17(16)20)18(23)21-10-8-14(9-11-22)13-4-2-1-3-5-13/h1-7,12,14,22H,8-11H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZINDVBQJEYHUCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)C2=CC(=C(C=C2)F)F)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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